N-(tert-butyl)-4-formylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-tert-butyl-4-formylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) |
InChI Key |
DGUSJCIMVOPGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N Tert Butyl 4 Formylbenzamide and Its Advanced Derivatives
Historical Evolution of Benzamide (B126) Synthesis and Formylation Techniques
The synthesis of benzamides, a key structural motif in numerous pharmaceuticals and functional materials, has a rich history. rsc.orgnih.gov Traditionally, amide bonds were forged by reacting carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, with amines. researchgate.netresearchgate.netslideshare.netunimi.it While effective, these methods often require harsh conditions or generate stoichiometric byproducts. The advent of peptide chemistry spurred the development of a vast arsenal (B13267) of "coupling reagents" designed to facilitate amide bond formation under milder conditions, minimizing side reactions like racemization. uni-kiel.deuniurb.it These include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts, which remain staples in modern organic synthesis. bachem.comsigmaaldrich.com More recent strategies focus on catalytic and more atom-economical approaches, such as the direct oxidative amidation of aldehydes or alcohols and the use of novel catalysts to activate carboxylic acids. researchgate.netrsc.org
Similarly, the introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, has evolved significantly. Classic named reactions like the Gattermann-Koch (using carbon monoxide and HCl) purechemistry.orggoogle.com, Vilsmeier-Haack (using a substituted formamide (B127407) like DMF and phosphorus oxychloride) tcichemicals.com, Duff (using hexamethylenetetramine) wikipedia.org, and Reimer-Tiemann (using chloroform) wikipedia.org laid the groundwork for aromatic aldehyde synthesis. These methods, while historically important, often suffer from limitations such as the need for harsh conditions, the use of toxic reagents, or limited substrate scope, typically favoring electron-rich aromatic compounds. google.comwikipedia.org Modern formylation methods have expanded this scope, introducing new reagents and catalytic systems, including palladium-catalyzed carbonylations, that offer milder conditions and greater functional group tolerance. nih.govorganic-chemistry.org
Conventional Synthetic Routes to N-(tert-butyl)-4-formylbenzamide
The synthesis of this compound is primarily approached through two logical retrosynthetic pathways: (1) forming the amide bond between 4-formylbenzoic acid and tert-butylamine (B42293), or (2) formylating a pre-existing N-(tert-butyl)benzamide scaffold.
This convergent approach is the most direct and commonly employed method. It involves the reaction of two readily available starting materials: 4-formylbenzoic acid and the sterically hindered amine, tert-butylamine. nih.gov The primary challenge lies in efficiently forming the amide bond while preserving the reactive aldehyde functionality of the benzoic acid component.
A variety of methods can be employed to activate the carboxylic acid of 4-formylbenzoic acid for nucleophilic attack by tert-butylamine.
Acid Halide Method : A classic and robust strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as oxalyl chloride or thionyl chloride are used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 4-formylbenzoyl chloride is then reacted with tert-butylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.
Carbodiimide Reagents : Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used for direct amide bond formation. peptide.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To enhance efficiency and suppress side reactions, particularly with hindered amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.compeptide.com
Phosphonium and Uronium/Aminium Reagents : For more challenging couplings, including those involving sterically hindered amines like tert-butylamine, more potent reagents are often required. bachem.com Phosphonium reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. uni-kiel.desigmaaldrich.com Similarly, aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and rapid coupling times. sigmaaldrich.compeptide.com These reagents convert the carboxylic acid into highly reactive activated esters in situ. sigmaaldrich.com
Table 1: Common Coupling Reagent Classes for Amide Bond Formation
| Reagent Class | Examples | Mechanism of Action | Key Features |
|---|---|---|---|
| Acid Halides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride intermediate. | High reactivity; requires a base to neutralize HCl byproduct; may not be compatible with sensitive functional groups. |
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate that is attacked by the amine. | Widely used; byproduct removal can be an issue (e.g., DCU from DCC); often used with additives like HOBt or DMAP. uniurb.itpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. | High coupling efficiency, especially for hindered amino acids; byproduct HMPA from BOP is toxic. uni-kiel.de |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Forms a reactive aminium/uronium ester intermediate. | Very efficient and fast reactions; byproducts are generally water-soluble, simplifying purification. bachem.comsigmaaldrich.com |
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Solvent : The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used to ensure the solubility of reactants and reagents without interfering with the reaction.
Base : When starting from an acid chloride or using coupling reagents that generate acidic byproducts, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. bachem.com The amount of base is typically stoichiometric to the acid generated.
Temperature and Time : Most amide coupling reactions are performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions involving the aldehyde group. purechemistry.org Reactions are often stirred for several hours or overnight to ensure completion.
Stoichiometry : The relative amounts of the carboxylic acid, amine, and coupling reagent can be adjusted. A slight excess of the amine or coupling reagent is sometimes used to drive the reaction to completion, although this can complicate purification.
An example of a specific synthesis involves adding N,N-dimethylformamide to a suspension of 4-carboxybenzaldehyde and oxalyl chloride in dichloromethane. After stirring and refluxing, the mixture is cooled, and a solution of tert-butylamine and triethylamine in dichloromethane is added. The reaction is then stirred overnight at room temperature, yielding the desired product.
An alternative synthetic strategy involves first synthesizing N-(tert-butyl)benzamide and then introducing the formyl group at the para-position of the benzene (B151609) ring through an electrophilic aromatic substitution reaction. The amide group (-NHCO-R) is a deactivating but ortho-, para-directing group. The steric bulk of the tert-butyl group may favor substitution at the less hindered para-position.
Several classical and modern formylation reactions could potentially be applied, though the deactivating nature of the benzamide substrate presents a challenge.
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). It is a powerful method for formylating electron-rich aromatic compounds. tcichemicals.com Its success with the less nucleophilic N-(tert-butyl)benzamide would likely require forcing conditions.
Rieche Formylation : This method uses dichloromethyl methyl ether in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). commonorganicchemistry.com It is known to be effective for a range of aromatic substrates.
Gattermann-Koch and Gattermann Reactions : These reactions use carbon monoxide/HCl/AlCl₃ or a cyanide source/HCl, respectively. wikipedia.org They are classic methods for formylating simple arenes but generally require strong acid catalysis and may not be suitable for substrates with sensitive functional groups. purechemistry.orgwikipedia.org
Table 2: Selected Electrophilic Aromatic Formylation Methods
| Reaction Name | Formylating Agent(s) | Typical Catalyst/Conditions | Substrate Suitability |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Forms Vilsmeier reagent in situ | Primarily for electron-rich aromatics (e.g., anilines, phenols, heterocycles). tcichemicals.com |
| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Benzene and alkylbenzenes; harsh, high-pressure conditions may be needed. google.com |
| Gattermann | HCN, HCl (or Zn(CN)₂) | Lewis Acid (e.g., AlCl₃) | Electron-rich arenes, phenols. wikipedia.org |
| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Suitable for various aromatic rings. commonorganicchemistry.com |
| Duff Reaction | Hexamethylenetetramine | Acidic conditions (e.g., glycerol, boric acid) | Primarily for highly activated substrates like phenols. tcichemicals.comwikipedia.org |
Strategic Derivatization from this compound
Selective Transformations of the Formyl Group
The aldehyde functionality in this compound is a key site for various synthetic manipulations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Reductions to Hydroxymethyl and Methyl Derivatives
The formyl group can be selectively reduced to a hydroxymethyl group or further to a methyl group using appropriate reducing agents. The choice of reagent dictates the final product.
| Reagent | Product | Conditions |
| Sodium borohydride (B1222165) (NaBH4) | N-(tert-butyl)-4-(hydroxymethyl)benzamide | Mild conditions, typically in an alcoholic solvent. |
| Lithium aluminum hydride (LiAlH4) | 4-methyl-N-(tert-butyl)benzamide | Stronger reducing agent, requires anhydrous conditions. |
N-(tert-butyl)-4-(hydroxymethyl)benzamide can be synthesized by the reduction of the corresponding aldehyde with a mild reducing agent like sodium borohydride. For the complete reduction to the methyl group, a stronger reducing agent such as lithium aluminum hydride would be necessary, which would also reduce the amide if not carefully controlled.
Amide Bond Formation Strategies Involving 4-Formylbenzoic Acid and tert-Butylamine
Oxidations to Carboxylic Acid Derivatives
The formyl group can be readily oxidized to a carboxylic acid, yielding 4-(tert-butylcarbamoyl)benzoic acid. This transformation is typically achieved using common oxidizing agents.
| Oxidizing Agent | Product |
| Potassium permanganate (B83412) (KMnO4) | 4-(tert-butylcarbamoyl)benzoic acid |
| Jones reagent (CrO3/H2SO4) | 4-(tert-butylcarbamoyl)benzoic acid |
| Tollens' reagent ([Ag(NH3)2]+) | 4-(tert-butylcarbamoyl)benzoic acid |
The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the library of accessible compounds.
Condensation Reactions to Form Imine and Enamine Derivatives
The formyl group of this compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. khanacademy.orglibretexts.orgyoutube.com These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate. khanacademy.orglibretexts.orgmasterorganicchemistry.com
The reaction with primary amines (R-NH2) yields N-substituted imines, also known as Schiff bases. The reaction with secondary amines (R2NH) leads to the formation of enamines. masterorganicchemistry.com The formation of enamines requires an enolizable aldehyde, and the reaction is driven to completion by the removal of water. masterorganicchemistry.com
| Amine Type | Reactant | Product |
| Primary Amine | R-NH2 | Imine (Schiff Base) |
| Secondary Amine | R2NH | Enamine |
These reactions are significant for introducing new nitrogen-containing functionalities and for their applications in the synthesis of various heterocyclic compounds.
Wittig and Horner–Wadsworth–Emmons Reactions for Olefin Formation
The formyl group is an excellent electrophile for olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons (HWE) reactions, to form alkenes. organic-chemistry.orgwikipedia.orglumenlearning.comorganic-chemistry.org
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.orgyoutube.com This reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org The HWE reaction is a powerful tool for constructing carbon-carbon double bonds in a stereocontrolled manner. conicet.gov.ar
| Reaction | Reagent | Product | Stereoselectivity |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene | Depends on ylide stability organic-chemistry.org |
| Horner–Wadsworth–Emmons Reaction | Phosphonate Carbanion ((RO)2P(O)CHR') | Alkene | Predominantly (E)-alkene organic-chemistry.orgwikipedia.org |
Modifications of the Amide Moiety
The amide group in this compound also presents opportunities for further functionalization, although it is generally less reactive than the formyl group.
N-Alkylation and Acylation Reactions at the Amide Nitrogen
The nitrogen atom of the amide can undergo alkylation or acylation under specific conditions. N-alkylation can be challenging due to the decreased nucleophilicity of the amide nitrogen. However, with a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved.
N-acylation involves the introduction of an acyl group onto the amide nitrogen. This can be accomplished using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a suitable base. These reactions lead to the formation of N-acyl-N-(tert-butyl)benzamides, which are precursors to various other derivatives.
| Reaction | Reagent | Product |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(tert-butyl)-4-formylbenzamide |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)2O) | N-Acyl-N-(tert-butyl)-4-formylbenzamide |
Studies on Amide Hydrolysis and Stability
Detailed kinetic and mechanistic studies specifically investigating the hydrolysis and stability of this compound are not readily found in the surveyed scientific literature. However, the stability of the amide bond can be discussed based on established chemical principles.
The this compound molecule contains two key functional groups that influence its stability: the amide linkage and the aromatic aldehyde. The amide bond, in general, is known for its significant resonance stabilization, which imparts considerable stability and reduces its susceptibility to hydrolysis compared to esters. The presence of the bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon of the amide. This steric bulk is expected to shield the carbonyl group from nucleophilic attack, a necessary step for both acid- and base-catalyzed hydrolysis. Consequently, this compound is predicted to be relatively stable under neutral conditions and more resistant to hydrolysis than less sterically hindered amides.
Conversely, the electron-withdrawing nature of the 4-formyl group on the benzoyl moiety can influence the reactivity of the amide. This group enhances the electrophilicity of the carbonyl carbon, which could potentially make it more susceptible to nucleophilic attack. However, the steric hindrance from the tert-butyl group likely remains the dominant factor in determining its hydrolytic stability.
Without specific experimental data, a quantitative assessment of its stability under various pH and temperature conditions is not possible. Such studies would be necessary to fully characterize its chemical robustness.
Table 1: Predicted Factors Influencing the Stability of this compound
| Feature | Predicted Effect on Stability | Rationale |
| Amide Resonance | Increased Stability | Delocalization of the nitrogen lone pair into the carbonyl group strengthens the C-N bond. |
| N-tert-butyl Group | Increased Stability | Significant steric hindrance protects the carbonyl carbon from nucleophilic attack. |
| 4-Formyl Group | Decreased Stability (Potentially) | Electron-withdrawing nature increases the electrophilicity of the amide carbonyl carbon. |
Aromatic Ring Functionalization for Diversification
The aromatic ring of this compound offers opportunities for functionalization to create a diverse range of derivatives. The directing effects of the substituents on the benzene ring are key to predicting the outcomes of electrophilic aromatic substitution reactions.
The two substituents, the amide group (-CONH-t-Bu) and the formyl group (-CHO), exhibit opposing directing effects. The amide group is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. In contrast, the formyl group is a meta-directing and deactivating group because of its electron-withdrawing nature.
In this compound, these groups are para to each other. The positions ortho to the amide group (positions 3 and 5) are also meta to the formyl group. The directing effects of the two groups, therefore, reinforce each other, directing incoming electrophiles to the positions meta to the formyl group and ortho to the amide group.
While specific studies on the aromatic ring functionalization of this compound are not prevalent, general methods for electrophilic aromatic substitution could theoretically be applied. These include nitration, halogenation, and sulfonation. However, the deactivating effect of the formyl group would likely necessitate harsh reaction conditions.
Another avenue for diversification is through transition metal-catalyzed cross-coupling reactions. nih.gov For instance, if a halogen were introduced onto the aromatic ring, subsequent Suzuki, Heck, or Buchwald-Hartwig reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. Furthermore, modern techniques involving C-H activation could potentially be used to directly functionalize the aromatic ring, although specific examples for this substrate are not documented.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relationship to -CONH-t-Bu | Relationship to -CHO | Predicted Reactivity |
| 2, 6 | meta | ortho | Disfavored |
| 3, 5 | ortho | meta | Favored |
Iii. Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 4 Formylbenzamide
Reactivity Profile of the Aldehyde Moiety
The formyl group is the most reactive center of the molecule, readily participating in a wide array of chemical transformations characteristic of aromatic aldehydes. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and the entire group can undergo oxidation and reduction.
Nucleophilic addition is a fundamental reaction of the aldehyde group in N-(tert-butyl)-4-formylbenzamide. The carbonyl carbon, polarized by the electronegative oxygen atom, serves as an electrophile. Nucleophiles attack this carbon, breaking the C-O π-bond and forming a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.
In asymmetric nucleophilic additions, the stereochemical outcome is governed by stereoelectronic effects. While specific studies on this compound are not prevalent, analogies can be drawn from similar aromatic aldehydes. The approach of a nucleophile to the prochiral carbonyl carbon is influenced by the electronic nature of the para-amide substituent and the steric bulk of the chiral reagent or catalyst. For instance, in reductions using chiral metal hydrides like L-Selectride, the large steric footprint of the reducing agent dictates its trajectory to minimize steric clashes, leading to a preferred diastereomer. The N-(tert-butyl)benzamido group at the para-position primarily exerts an electronic effect, modulating the electrophilicity of the carbonyl carbon, but it is not expected to have a direct steric influence on the facial selectivity of nucleophilic attack.
The aldehyde functionality of this compound is an excellent electrophile for various condensation reactions, which are crucial for forming new carbon-carbon bonds.
Aldol (B89426) Condensation : In a crossed-Aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of a base. masterorganicchemistry.comyoutube.com Since this compound lacks α-hydrogens, it cannot form an enolate and can only act as the electrophilic partner, which simplifies the reaction and prevents self-condensation. The reaction with a ketone like acetone (B3395972) would proceed via the formation of a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. iitk.ac.inyoutube.com
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), or barbituric acid), typically catalyzed by a weak base like piperidine (B6355638) or potassium phosphate (B84403). beilstein-journals.orgnih.govresearchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration to afford a stable, conjugated product. tue.nl For example, reacting this compound with malononitrile yields (E)-2-(4-(N-tert-butylcarbamoyl)benzylidene)malononitrile.
Henry (Nitroaldol) Reaction : The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org this compound can react with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. redalyc.org This product is a valuable synthetic intermediate that can be further transformed into other functional groups, such as β-amino alcohols or α-nitro ketones. wikipedia.org
Table 1: Representative Condensation Reactions of the Aldehyde Moiety
| Reaction Name | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Aldol Condensation | Acetone | NaOH (aq), Heat | (E)-4-(4-(N-tert-butylcarbamoyl)phenyl)but-3-en-2-one |
| Knoevenagel Condensation | Malononitrile | Piperidine | (E)-2-(4-(N-tert-butylcarbamoyl)benzylidene)malononitrile |
| Henry Reaction | Nitromethane | Base (e.g., Et₃N) | 1-(4-(N-tert-butylcarbamoyl)phenyl)-2-nitroethanol |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation : The formyl group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This reaction converts this compound into N-(tert-butyl)-4-carboxybenzamide. Another synthetic route involves the direct conversion of the aldehyde to a tert-butyl perester using tert-butyl hydroperoxide (TBHP) in the presence of a catalyst like tetrabutylammonium (B224687) iodide (Bu₄NI). rsc.org
Reduction : The formyl group is easily reduced to a primary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation, yielding N-(tert-butyl)-4-(hydroxymethyl)benzamide. tamu.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this but might risk over-reduction of the amide moiety under harsh conditions.
Table 2: Representative Redox Reactions of the Formyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄, NaOH (aq), Heat | N-(tert-butyl)-4-carboxybenzamide |
| Reduction | NaBH₄, Methanol (B129727) | N-(tert-butyl)-4-(hydroxymethyl)benzamide |
The aldehyde group can serve as a key component in more complex, concerted, or one-pot reactions.
Pericyclic Reactions : While the isolated aldehyde group does not typically participate in pericyclic reactions, it can be converted into a diene or dienophile for subsequent Diels-Alder reactions. However, a more direct involvement is unlikely for this compound.
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The aldehyde group of this compound makes it an ideal "A-component" for many MCRs, such as the Ugi reaction. In a hypothetical Ugi four-component reaction, this compound could react with an amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., cyclohexyl isocyanide) to rapidly generate a complex α-acetamido-N-cyclohexyl-4-(N-tert-butylcarbamoyl)-N-benzylbenzamide.
Table 3: Hypothetical Ugi Multicomponent Reaction
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Acid) | Component 4 (Isocyanide) | Product |
|---|---|---|---|---|
| This compound | Benzylamine | Acetic Acid | Cyclohexyl Isocyanide | 2-Acetamido-N-benzyl-N-cyclohexyl-4-(N-tert-butylcarbamoyl)benzamide |
Nucleophilic Addition Reactions to the Carbonyl Group
Reactivity Profile of the Amide Moiety
The N-tert-butylbenzamide portion of the molecule is significantly less reactive than the aldehyde group. Amides are stabilized by resonance, which imparts double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The presence of the bulky tert-butyl group further provides substantial steric hindrance, protecting the amide from nucleophilic attack.
The primary reaction of this moiety is hydrolysis, which cleaves the amide bond to regenerate the parent carboxylic acid and amine. libretexts.org This reaction requires harsh conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfer and elimination of tert-butylamine (B42293) (which is protonated to tert-butylammonium) yields 4-formylbenzoic acid. masterorganicchemistry.com
Base-Catalyzed Hydrolysis : Under strong basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate expels the tert-butylamide anion, which is a very poor leaving group and is immediately protonated by the solvent to give tert-butylamine. The carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org
Due to the stability of the amide, especially a sterically hindered one, most reactions involving this compound occur selectively at the more reactive aldehyde position.
Table 4: Hydrolysis of the Amide Moiety
| Reaction Type | Reagent(s) | Products |
|---|---|---|
| Acid Hydrolysis | H₂SO₄ (aq), Heat | 4-Formylbenzoic acid + tert-Butylammonium sulfate |
| Base Hydrolysis | NaOH (aq), Heat | Sodium 4-formylbenzoate (B8722198) + tert-Butylamine |
Compound Index
Studies on the Hydrolysis and Solvolysis Pathways of the Amide Linkage
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamentally important reaction. For this compound, this process involves the cleavage of the robust amide C-N bond. The stability of this bond is generally attributed to resonance stabilization, which imparts a degree of double-bond character to the C-N linkage. However, the steric hindrance introduced by the tert-butyl group can distort the planarity of the amide, potentially weakening this resonance and influencing the rate of hydrolysis. nih.gov
While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, general principles of amide hydrolysis suggest that the reaction would proceed via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, a hydroxide ion would directly attack the carbonyl carbon. The bulky tert-butyl group is expected to sterically hinder the approach of the nucleophile in both cases.
A study on the use of tert-butyl nitrite (B80452) (TBN) has shown its effectiveness in the hydrolysis of N-methoxyamides to carboxylic acids under mild conditions. researchgate.net This methodology could potentially be applicable to N-alkyl amides like this compound, offering an alternative to traditional acid or base-catalyzed hydrolysis. researchgate.net
Rearrangement Reactions Involving the Amide Group
Amide groups can participate in various rearrangement reactions, often yielding valuable synthetic intermediates. One of the most well-known is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom. However, as this compound is a secondary amide, it would not undergo a classical Hofmann rearrangement.
Other rearrangement reactions, such as the Beckmann rearrangement of oximes derived from ketones, lead to the formation of amides. libretexts.orgmasterorganicchemistry.com While not a reaction of the amide group itself, it highlights a synthetic route to substituted amides. The mechanism involves the conversion of a ketone to an oxime, followed by acid-catalyzed rearrangement. masterorganicchemistry.com
The Curtius and Schmidt reactions are other examples of rearrangements that can lead to the formation of amides or related structures. libretexts.org The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form a variety of functional groups, including amides. The Schmidt reaction achieves a similar transformation from a carboxylic acid or ketone using hydrazoic acid. libretexts.org
Influence of the tert-Butyl Group on Reaction Pathways and Selectivity
The tert-butyl group exerts a profound steric and electronic influence on the reactivity of this compound. Its large size can dictate the stereochemical outcome of reactions by blocking certain trajectories of reactant approach. This steric hindrance is a well-established principle in organic chemistry, often exploited to achieve high levels of selectivity.
In the context of the amide bond, the tert-butyl group can force the amide to adopt a non-planar, twisted conformation. nih.gov This twisting reduces the resonance overlap between the nitrogen lone pair and the carbonyl π-system, which in turn increases the ground-state energy of the amide and makes the C-N bond more susceptible to cleavage. nih.govacs.org This activation of the amide bond through steric distortion has been harnessed in various transition-metal-catalyzed cross-coupling reactions. nih.gov
Furthermore, the tert-butyl group is known to be a strong electron-donating group through hyperconjugation. mdpi.com This electronic effect can influence the reactivity of the adjacent carbonyl group and the aromatic ring. For instance, in the context of benzoxazine (B1645224) polymerization, a tert-butyl group was found to increase the electron density of a carbon atom in the oxazine (B8389632) ring, making a nucleophilic reaction at that site more difficult. mdpi.com
The steric bulk of the tert-butyl group can also prevent side reactions. For example, in a nickel-catalyzed β-C(sp³)–H bond activation of formamides, a bulky 2,4,4-trimethylpentan-2-yl (a related tert-alkyl group) was chosen as an N-substituent to promote the desired reaction by steric repulsion and to prevent an undesired hydrocarbamoylation side reaction. nih.gov
A study on peptoids demonstrated that a tert-butyl side chain can completely control the amide geometry, forcing it into a cis conformation. acs.org This highlights the powerful conformational control exerted by this bulky group.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
The rate of a reaction is determined by the height of the activation energy barrier, which is the energy difference between the reactants and the transition state. solubilityofthings.com For reactions at the formyl group, such as nucleophilic addition, the electron-withdrawing nature of the benzamide (B126) moiety would increase the electrophilicity of the aldehyde carbon, likely leading to faster reaction rates compared to an unsubstituted benzaldehyde (B42025).
For reactions involving the amide linkage, the steric hindrance of the tert-butyl group would be a major factor. While the twisting of the amide bond might increase its reactivity by raising the ground-state energy, the steric bulk could also increase the activation energy for nucleophilic attack by hindering the approach of the reagent. The net effect on the reaction rate would depend on the balance of these opposing factors.
Computational studies on related N,N-di-Boc amides have shown a correlation between the rotational barriers of the C-N bond and the HOMO energies, providing insight into the role of amide bond distortion in C-N activation processes. nih.gov Similar computational approaches could be used to model the kinetics and thermodynamics of reactions involving this compound.
A study on the oxidation of 3,5-di-tert-butylcatechol (B55391) catalyzed by tin(IV) complexes determined the maximum rate (Vmax) and Michaelis-Menten constant (Km) for the catalytic reaction, providing a quantitative measure of the reaction kinetics. researchgate.net
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
Understanding the detailed step-by-step pathway of a chemical reaction, its mechanism, is crucial for optimizing reaction conditions and designing new transformations. This is often achieved through a combination of experimental techniques and computational modeling.
A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of lower-energy, transient species called intermediates. solubilityofthings.comyoutube.comyoutube.com Transition states are fleeting, high-energy configurations where bonds are partially broken and formed, and they cannot be isolated. solubilityofthings.comyoutube.com Intermediates, on the other hand, are local energy minima along the reaction coordinate and can sometimes be detected or even isolated. youtube.comyoutube.com
For this compound, reactions at the formyl group, such as acetal (B89532) formation, would proceed through a hemiacetal intermediate. Nucleophilic addition to the carbonyl would likely involve a tetrahedral intermediate.
In reactions involving the amide bond, such as hydrolysis, a tetrahedral intermediate would also be formed upon nucleophilic attack on the carbonyl carbon. The stability and fate of this intermediate would be influenced by the nature of the substituents.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction and identifying the structures and energies of intermediates and transition states. researchgate.net For example, computational studies on cobalt-catalyzed nitrene transfer reactions have been used to elucidate the electronic structure of transition states, revealing electronically asynchronous pathways. chemrxiv.org
Catalysts accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. The formyl and amide groups of this compound can both be targets for catalysis.
The formyl group can be activated by Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. This is a common strategy in reactions such as cyanohydrin formation or aldol additions. Brønsted acids can also catalyze reactions at the formyl group through protonation.
The amide bond, typically unreactive, can be activated by transition metal catalysts. As mentioned earlier, the steric strain induced by the tert-butyl group can facilitate C-N bond cleavage in the presence of a suitable catalyst. nih.gov Nickel and palladium complexes are often employed for such transformations. acs.orgnih.gov The mechanism of these catalytic reactions often involves oxidative addition of the amide C-N bond to the metal center, followed by further reaction and reductive elimination to regenerate the catalyst.
For instance, a Ni-Al bimetallic catalyst was found to be effective in promoting the formation of a 4-membered nickelacycle intermediate in the β-C(sp³)–H bond activation of formamides. nih.gov The Lewis acidic aluminum component likely assists in the activation of the formamide (B127407).
In a different catalytic system, Zn(OAc)₂ was used to catalyze the alcoholysis of activated amides. acs.org The proposed mechanism involves the coordination of the zinc catalyst to the amide, facilitating the nucleophilic attack of the alcohol.
Iv. Advanced Structural and Spectroscopic Characterization in Research of N Tert Butyl 4 Formylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-(tert-butyl)-4-formylbenzamide in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary data, two-dimensional (2D) techniques and dynamic NMR studies offer a more profound understanding of its complex structure and conformational dynamics.
Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the adjacent aromatic protons on the disubstituted benzene (B151609) ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the definitive assignment of each carbon atom that bears protons. For this molecule, HSQC would link the aromatic proton signals to their corresponding carbon signals, the formyl proton to the formyl carbon, and the nine equivalent tert-butyl protons to the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. Key HMBC correlations for this compound would include:
The formyl proton (CHO) to the C4 and C3/C5 carbons of the aromatic ring.
The amide proton (NH) to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group.
The tert-butyl protons to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group.
The aromatic protons (H2/H6) to the amide carbonyl carbon and the formyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the preferred conformation of the molecule in solution, such as the orientation of the tert-butyl group relative to the plane of the aromatic ring.
While specific 2D NMR studies on this compound are not widely published, data from analogous compounds provide a basis for expected chemical shifts.
| Position | Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations |
|---|---|---|---|---|
| Formyl | H | ~10.1 | - | C=O (amide), C1, C4, C3/C5 |
| Formyl | C | - | ~192 | - |
| Aromatic | H2/H6 | ~7.9 | - | C4, C1, C=O (amide) |
| Aromatic | C2/C6 | - | ~128 | - |
| Aromatic | H3/H5 | ~8.0 | - | C1, C=O (formyl) |
| Aromatic | C3/C5 | - | ~130 | - |
| Amide | NH | ~6.2 (broad) | - | C=O (amide), C1, C(CH₃)₃ |
| Amide | C=O | - | ~165 | - |
| tert-Butyl | CH₃ | ~1.5 | - | C(CH₃)₃, C=O (amide) |
| tert-Butyl | C(CH₃)₃ | - | ~52 | - |
| tert-Butyl | CH₃ | - | ~29 | - |
The carbon-nitrogen bond in an amide has significant double-bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of distinct rotational isomers (rotamers), often designated as E/Z or cis/trans. Dynamic NMR (dNMR) spectroscopy, which involves acquiring spectra at variable temperatures (VT), is the primary tool for investigating such conformational exchange processes.
In the case of this compound, restricted rotation around the Ar-C(O) and C(O)-N bonds could give rise to different conformers. The rotation around the amide C-N bond is a classic example studied by dNMR. At low temperatures, where the rate of rotation is slow on the NMR timescale, separate signals for the different rotamers might be observed. As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, move closer together, and finally merge into a single, time-averaged signal at the coalescence temperature.
From the coalescence temperature and the initial frequency separation of the signals, the activation free energy (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. While specific dNMR studies on this compound are not documented in the reviewed literature, this technique has been successfully applied to other N-substituted amides to quantify their rotational barriers, which typically range from 15-20 kcal/mol. beilstein-journals.orgelsevierpure.com
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available in the searched literature, this section outlines the critical information that such an analysis would provide.
An X-ray diffraction study would yield the exact bond lengths, bond angles, and torsion (dihedral) angles of the molecule. This would definitively establish the solid-state conformation, including the planarity of the benzamide (B126) moiety and the relative orientation of the formyl and N-tert-butyl groups. Furthermore, the analysis reveals how individual molecules are arranged in the crystal lattice, a property known as crystal packing. This arrangement is governed by the molecule's shape and the intermolecular forces it can form.
Understanding the non-covalent interactions that hold the molecules together in the crystal is crucial. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O). The formyl group provides an additional hydrogen bond acceptor (C=O). It is highly probable that molecules would link into chains or sheets via N-H···O=C hydrogen bonds. researchgate.net
π-π Stacking: The electron-rich benzene rings could stack on top of one another, an interaction that helps to stabilize the crystal structure.
Analysis of these interactions provides insight into the forces governing the solid-state assembly of the material.
Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Investigating the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to see if multiple forms can be isolated and characterized. Studies on other benzamides have revealed the existence of different polymorphic forms. researchgate.net
Co-crystallization: This involves crystallizing the target compound with a second, different molecule (a "co-former") in a specific stoichiometric ratio. This technique is widely used to modify the physical properties of a solid. This compound, with its hydrogen bond donor and acceptor sites, would be a good candidate for co-crystallization studies with other molecules to form novel crystalline materials.
No studies concerning the polymorphism or co-crystallization of this compound were identified in the reviewed literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Bonding
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within this compound. By measuring the vibrational modes of the molecule's bonds, these methods offer a detailed fingerprint of its structure. The interpretation of these spectra is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers and help assign normal modes. nih.gov
The key functional groups—the secondary amide, the aromatic aldehyde, and the tert-butyl group—all exhibit characteristic absorption bands. The position, intensity, and shape of these bands can also provide insights into intermolecular interactions, particularly hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen of both the amide (Amide I band) and the aldehyde can act as acceptors. This self-association can lead to significant shifts in the vibrational frequencies compared to the gas phase or dilute solutions in non-polar solvents. researchgate.net
For instance, the N-H stretching vibration typically appears as a sharp band in the region of 3500-3300 cm⁻¹, while the carbonyl (C=O) stretching vibrations of the amide and aldehyde groups give rise to strong, distinct bands in the 1700-1600 cm⁻¹ region. The bulky tert-butyl group introduces steric hindrance that can influence the extent of intermolecular hydrogen bonding compared to less hindered amides like N-methylbenzamide. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected ranges for the key functional groups. Actual values can vary based on the sample's physical state and the specific spectroscopic method used.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide | N-H Stretch | 3500 - 3300 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aldehyde | C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak (often two bands) |
| tert-Butyl | C-H Stretch | 2980 - 2950 | Strong |
| Aldehyde | C=O Stretch (Carbonyl) | 1710 - 1685 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |
| tert-Butyl | C-H Bend | 1480 - 1450 & 1365 | Medium |
| Amide | C-N Stretch | 1250 - 1200 | Medium |
Raman spectroscopy provides complementary information. While C=O stretches are strong in the IR spectrum, C=C stretches of the aromatic ring are often more prominent in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra gives a more complete picture of the molecule's vibrational framework. researchgate.netresearchgate.net
Mass Spectrometry (High-Resolution and Tandem) for Elucidation of Reaction Products and Complex Structures
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its reaction products. High-resolution mass spectrometry (HRMS), for instance using a Q Exactive Orbitrap, can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous confirmation of its elemental formula (C₁₂H₁₅NO₂).
Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. In the case of this compound, the molecular ion (M)⁺˙ would be expected to undergo characteristic fragmentation patterns. The unimolecular fragmentation of related compounds like tert-butylbenzenes and N-t-butylbenzamide often involves the loss of a stable radical or neutral molecule. nih.govresearchgate.net
Common fragmentation pathways would include:
Loss of a methyl radical (•CH₃): This occurs from the tert-butyl group to form a stable [M-15]⁺ ion.
Loss of isobutene: A rearrangement can lead to the elimination of a neutral isobutene molecule (C₄H₈), resulting in a [M-56]⁺ ion.
Cleavage of the tert-butyl cation: The C-N bond can break to release a stable tert-butyl cation ([C₄H₉]⁺, m/z 57), leaving a 4-formylbenzamide (B2918280) radical cation.
Amide bond cleavage: Scission of the amide bond can lead to the formation of the benzoyl cation ([C₇H₅O]⁺, m/z 105) or a formyl-substituted variant. nih.gov
The study of these fragmentation patterns is crucial in identifying the products of chemical reactions or metabolic pathways involving this compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| [M]⁺˙ | C₁₂H₁₅NO₂ | 205.1103 | Molecular Ion |
| [M-CH₃]⁺ | C₁₁H₁₂NO₂ | 190.0868 | Loss of a methyl radical from the tert-butyl group |
| [M-C₄H₈]⁺˙ | C₈H₇NO₂ | 149.0477 | Loss of neutral isobutene |
| [C₈H₆NO]⁺ | C₈H₆NO | 132.0449 | Loss of the formyl group (CHO) and a hydrogen from the [M-C₄H₈]⁺˙ ion |
| [C₇H₅O]⁺ | C₇H₅O | 105.0340 | Benzoyl cation fragment |
| [C₄H₉]⁺ | C₄H₉ | 57.0704 | tert-Butyl cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules—those that are non-superimposable on their mirror images. nih.govaps.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and solution-state conformation of chiral substances. mdpi.comresearchgate.net
This compound itself is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry; therefore, it does not exhibit a circular dichroism signal.
However, this technique would become highly relevant if chiral derivatives of this compound were to be synthesized. Chirality could be introduced, for example, by:
Synthesizing a derivative with a chiral substituent on the aromatic ring.
Creating an atropisomeric derivative where rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers).
For such a hypothetical chiral derivative, CD spectroscopy could be used to:
Distinguish between enantiomers, which would produce mirror-image CD spectra. arxiv.org
Determine the absolute configuration of a newly synthesized chiral compound by comparing its experimental CD spectrum with that predicted by theoretical calculations (e.g., TD-DFT). nih.gov
Study conformational changes in solution, as CD spectra are highly sensitive to the three-dimensional arrangement of atoms. mdpi.com
While not applicable to the parent compound, the principles of chiroptical spectroscopy are essential to consider for the potential future development of stereochemically complex structures based on the this compound scaffold.
V. Computational and Theoretical Investigations of N Tert Butyl 4 Formylbenzamide
Prediction of Spectroscopic Parameters and Comparison with Experimental DataComputational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.nih.govThese predicted spectra can then be compared with experimentally obtained spectra to validate both the computational model and the experimental structure determination.
Without dedicated research on N-(tert-butyl)-4-formylbenzamide, the specific data points, tables, and detailed findings required to populate these sections remain unavailable. Further experimental and computational research would be needed to provide the scientifically accurate content requested.
Theoretical Elucidation of Reaction Pathways and Transition States
While specific computational studies detailing the reaction pathways of this compound are not extensively documented in the literature, the reactivity can be inferred from theoretical investigations of analogous aromatic aldehydes and benzamides. The primary sites for chemical reactions on this molecule are the formyl (-CHO) group and the amide (-CONH-) functionality.
Reactions at the Formyl Group: The aldehyde is a highly reactive functional group, susceptible to nucleophilic attack. Computational studies on similar aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, provide a framework for understanding these reactions. A common reaction is the formation of a hemiaminal and subsequently a Schiff base upon reaction with a primary amine. Density Functional Theory (DFT) calculations on the reaction of benzaldehyde with amines have identified the key transition states (TS) involved in this process. nih.govnih.govnih.gov
The mechanism typically proceeds as follows:
Nucleophilic Attack and Hemiaminal Formation (TS1): The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. This is associated with a transition state (TS1) that involves the simultaneous formation of the C-N bond and the transfer of a proton from the amine to the carbonyl oxygen, leading to a hemiaminal intermediate. nih.govnih.gov
Internal Rearrangement (TS2): The hemiaminal intermediate may undergo conformational changes, characterized by a second transition state (TS2), to position the hydroxyl group for elimination. nih.govnih.gov
Dehydration and Schiff Base Formation (TS3): The final step is the elimination of a water molecule to form the C=N double bond of the Schiff base. This proceeds through a third transition state (TS3) where the O-H and C-N bonds are breaking and forming, respectively. nih.govnih.gov
The energy barriers for these steps are influenced by the electronic nature of the substituents on the aromatic ring. The N-(tert-butyl)carboxamido group at the para-position is expected to have a moderate electron-withdrawing effect, which would influence the electrophilicity of the formyl carbon and thus the activation energies of the transition states.
The table below presents hypothetical energy barriers for the reaction of a generic 4-substituted benzaldehyde with an amine, based on trends observed in computational studies of similar systems. These values are illustrative and would require specific calculations for this compound.
| Reaction Step | Transition State | Description | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|---|
| Hemiaminal Formation | TS1 | Nucleophilic attack of amine on the formyl group | 15 - 25 |
| Hemiaminal Rearrangement | TS2 | Conformational change of the hemiaminal | 5 - 10 |
| Schiff Base Formation | TS3 | Dehydration of the hemiaminal | 20 - 30 |
Rotation of the N-tert-butyl Group: The bulky tert-butyl group introduces significant steric hindrance, which can influence the conformation of the amide group. Theoretical studies on N-acyl pyrrolidines with N-pivaloyl (containing a tert-butyl group) substituents have shown that the steric bulk destabilizes the ground state, which in turn affects the rotational barrier of the amide bond. rsc.org For this compound, the rotation around the CO-N bond would be a key conformational process. The transition state for this rotation would involve the planar alignment of the tert-butyl group with the amide plane, which is sterically hindered. The energy barrier for this rotation is an important parameter that can be determined computationally.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. While no specific QSPR studies dedicated solely to this compound exist, models developed for related classes of compounds like substituted benzaldehydes and aromatic amides can provide a basis for predicting its properties. researchgate.net
QSPR models are built upon molecular descriptors, which are numerical representations of a molecule's structure. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Reflecting the electron distribution, such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). unimib.it
Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to solubility.
These descriptors are then used in multilinear regression (MLR) or machine learning algorithms to build a predictive model for a specific property. researchgate.net
Predictable Physicochemical Properties: For this compound, QSPR models could potentially predict a range of non-biological properties, including:
Melting Point: QSPR models for predicting the melting points of organic compounds often use a combination of descriptors related to molecular size, shape, and intermolecular interactions. researchgate.net
Aqueous Solubility: The solubility of a compound is a critical parameter. QSPR models for solubility often employ descriptors like logP, polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov
Chromatographic Retention Times: QSPR can be used to predict the retention behavior of compounds in techniques like HPLC, which is useful for analytical method development. nih.govunimib.it
The table below illustrates the types of descriptors that could be used in a hypothetical QSPR model to predict various physicochemical properties of benzamide (B126) and benzaldehyde derivatives.
| Physicochemical Property | Relevant Molecular Descriptors | Rationale |
|---|---|---|
| Melting Point (°C) | Molecular Weight, Total Connectivity, Average Charge on Aryl Group | Relates to crystal packing efficiency and intermolecular forces. researchgate.net |
| Aqueous Solubility (logS) | logP, Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | Reflects the balance between lipophilicity and hydrophilicity. nih.gov |
| Chromatographic Retention Index | Topological indices, Dipole Moment, Molecular Volume | Correlates with interactions between the analyte and the stationary/mobile phases. nih.gov |
The development of a specific and validated QSPR model for this compound and its analogues would require a dataset of experimentally determined properties for a series of structurally related compounds. Such a model would be a valuable tool for the in silico design and screening of new derivatives with desired physicochemical characteristics.
Vi. Applications of N Tert Butyl 4 Formylbenzamide in Advanced Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The dual functionality of N-(tert-butyl)-4-formylbenzamide allows it to serve as a versatile starting material or intermediate in the synthesis of more elaborate organic molecules. The aldehyde group provides a reactive site for a multitude of transformations, while the N-tert-butylbenzamide portion can be used to introduce specific steric and electronic properties into the target molecule or to participate in further reactions.
The formyl group is a cornerstone in the synthesis of heterocyclic compounds. As a key functional group in this compound, it can readily participate in condensation reactions with various di-nucleophiles to form a wide array of heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with 1,2-diamines can be employed to construct seven-membered rings like diazepines. The benzamide (B126) portion of the molecule remains intact during these transformations, providing a scaffold that can be further functionalized. This makes this compound a useful precursor for libraries of substituted heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov Aromatic aldehydes are frequent participants in some of the most well-known MCRs, such as the Ugi and Passerini reactions.
The aldehyde functionality of this compound makes it an ideal candidate for these reactions. In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could react with an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This one-pot synthesis would rapidly generate a complex, peptide-like scaffold incorporating the this compound core. The diversity of the final products can be easily achieved by simply varying the other three components, making this a highly efficient strategy for creating molecular libraries.
Table 1: Hypothetical Ugi Reaction with this compound
| Component | Example | Role in Reaction |
| Aldehyde | This compound | Forms an imine with the amine component. |
| Amine | Aniline | Reacts with the aldehyde to form a Schiff base. |
| Carboxylic Acid | Acetic Acid | Protonates the Schiff base and provides the acyl group. |
| Isocyanide | tert-Butyl isocyanide | Attacks the iminium ion and undergoes rearrangement. |
| Product | α-acylamino amide | A complex molecule with a diverse and sterically defined structure. |
In the field of total synthesis and methodology development, chemists seek building blocks that offer reliable and predictable reactivity. nih.gov this compound serves as a valuable precursor due to its distinct reactive sites. The aldehyde can be transformed through a variety of well-established reactions, including Wittig olefination, Grignard additions, and reductive aminations, to build up a carbon skeleton. Simultaneously, the amide group, while generally stable, can be hydrolyzed under harsh conditions or can influence the reactivity of the aromatic ring through its electronic effects. This allows for a stepwise and controlled approach to the synthesis of complex target molecules where the N-(tert-butyl)benzamide unit is a key structural element.
In Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and π-π stacking. researchgate.net The structural features of this compound make it an interesting candidate for studies in molecular recognition and the design of self-assembling systems. bohrium.com
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of host-guest chemistry. nih.gov this compound has several features that could contribute to specific binding events:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form specific and directional interactions with complementary molecules.
Hydrophobic Interactions: The large, nonpolar tert-butyl group can act as a "guest" that fits into the hydrophobic cavities of "host" macrocycles like cyclodextrins and calixarenes. nih.gov This interaction is driven by the release of high-energy water molecules from the host's cavity. researchgate.net
π-π Stacking: The central benzene (B151609) ring is electron-rich and can engage in stacking interactions with other aromatic systems.
These properties suggest that this compound could be used in studies to probe binding cavities of synthetic receptors or even biological macromolecules.
Table 2: Potential Non-Covalent Interactions of this compound
| Molecular Feature | Type of Interaction | Potential Binding Partner |
| Amide N-H | Hydrogen Bond Donor | Molecules with H-bond acceptors (e.g., carboxylates, pyridines) |
| Amide C=O | Hydrogen Bond Acceptor | Molecules with H-bond donors (e.g., alcohols, other amides) |
| Benzene Ring | π-π Stacking | Aromatic molecules (e.g., naphthalene, porphyrins) |
| tert-Butyl Group | Hydrophobic Interaction | Hydrophobic cavities of host molecules (e.g., β-cyclodextrin) |
| Formyl Group | Hydrogen Bond Acceptor | Molecules with H-bond donors |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Molecules containing amide functionalities are well-known to form predictable, ordered structures through hydrogen bonding. The N-H and C=O groups of this compound can link molecules together, potentially forming one-dimensional tapes or two-dimensional sheets. The bulky tert-butyl groups would likely be positioned on the exterior of these assemblies, influencing their packing and solubility. Furthermore, π-π stacking between the benzene rings of adjacent molecules could provide additional stability to these supramolecular structures. rsc.org By studying how modifications to the molecule affect its assembly, researchers can gain insight into the fundamental principles that govern the formation of complex, ordered materials from the bottom up.
Role in Crystal Engineering and Formation of Ordered Assemblies
Crystal engineering relies on the predictable control of intermolecular interactions to construct crystalline solids with desired architectures and properties. This compound possesses key functional groups capable of directing the formation of ordered supramolecular assemblies through specific non-covalent interactions.
The amide moiety (-CONH-) is a powerful hydrogen-bonding unit. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds, often leading to well-defined one-dimensional chains or two-dimensional sheets. For instance, in related benzamide structures, molecules are often linked through N—H⋯O hydrogen bonds to generate extensive networks. nih.gov
As a Ligand Precursor or Scaffold in Catalysis Research
The molecular framework of this compound is an excellent starting point for the synthesis of custom ligands for metal-catalyzed reactions. Its functional groups can be readily modified to create chelating agents that can coordinate to a variety of transition metals.
The primary site for modification on this compound is the formyl group. This aldehyde can undergo condensation reactions, most commonly with primary amines, to form Schiff base (imine) ligands. This reaction is typically high-yielding and allows for the introduction of a wide array of functionalities by varying the amine component.
For example, reacting this compound with a chiral amine can produce a chiral Schiff base ligand. When this ligand coordinates to a metal center, it can create a chiral environment, which is essential for asymmetric catalysis. Similarly, reaction with amines bearing additional donor atoms (like hydroxyl, amino, or pyridyl groups) can lead to multidentate ligands that bind more strongly and specifically to metal ions.
The synthesis of these derived ligands is often straightforward. A typical procedure involves mixing this compound with the desired amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and heating the mixture to drive the condensation. The resulting imine ligand can then be complexed with a metal salt (e.g., of copper, palladium, or rhodium) to generate the final metal complex. The tert-butyl group on the benzamide scaffold provides steric bulk, which is a critical design element for influencing the coordination geometry around the metal center and controlling the catalytic activity and selectivity. nih.gov
The steric and electronic properties of this compound and its derivatives have found direct application in asymmetric catalysis, where creating a well-defined chiral environment is paramount for achieving high enantioselectivity.
In one notable study focusing on catalyst-controlled atroposelective synthesis, a substrate featuring the N-(tert-butyl)benzamide moiety was investigated. nih.gov The research highlighted that the steric profile of the tert-butyl group was crucial for efficient enantioinduction. When the bulky tert-butyl group was replaced by a smaller trifluoromethyl group, the reaction rate was satisfactory, but the selectivity decreased significantly. nih.gov Conversely, introducing excessive steric hindrance by adding a second tert-butyl group to the aromatic ring dramatically reduced both the reaction rate and its selectivity. nih.gov This demonstrates that the specific size of the tert-butyl group on the benzamide scaffold is optimal for creating a transition state assembly that favors the formation of one enantiomer over the other.
Table 1: Effect of Substituents on a Catalytic Asymmetric Reaction This table summarizes research findings on how modifying the substituent on the benzamide ring impacts reaction conversion and enantiomeric ratio (er). nih.gov
| Entry | Substituent (R) | Conversion (%) | Enantiomeric Ratio (er) |
| 1 | tert-butyl | 100 | 17:83 |
| 2 | trifluoromethyl | 87 | 34:66 |
| 3 | H | - | - |
| 4 | tert-butyl (with second tert-butyl on ring) | 43 | 56:43 |
The N-(tert-butyl)amide group is also a key feature in other areas of asymmetric synthesis. For instance, N-C axially chiral sulfonamides have been synthesized using palladium-catalyzed reactions where N-(2-tert-butylphenyl)sulfonamides were used as precursors. elsevierpure.com The steric repulsion between the tert-butyl group and the sulfonamide moiety creates a high barrier to rotation around the N-C bond, leading to stable, separable atropisomers. This principle underscores the value of the N-tert-butyl group as a chirality-inducing element, a role that can be extended to ligands and catalysts derived from this compound.
Potential in Materials Science Research
The same features that make this compound useful in catalysis also give it significant potential in materials science, particularly in the synthesis of polymers and porous crystalline frameworks.
This compound can serve as a functional monomer or a building block in polymer synthesis. The aldehyde group is reactive and can participate in various polymerization reactions. For example, it can undergo polycondensation with diamines to form polyimines (also known as poly-Schiff bases), a class of polymers known for their thermal stability and interesting optoelectronic properties.
In such a polymerization, the benzamide unit would be incorporated into the polymer backbone. The pendant N-tert-butyl groups would act as bulky side chains, influencing the polymer's solubility, morphology, and chain packing. In polymer science, tert-butyl groups, such as those in poly(tert-butyl acrylate) or poly(tert-butyl acrylamide), are known to impart specific properties to the resulting materials. cmu.eduuobaghdad.edu.iq The use of this compound as a monomer would create polymers with a rigid aromatic backbone and bulky side groups, a combination that could lead to materials with high glass transition temperatures and specific processing characteristics. Furthermore, the amide and imine groups within the polymer chain would offer sites for hydrogen bonding and metal coordination, allowing for the creation of self-assembling or stimuli-responsive materials.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. mdpi.com The aldehyde functionality of this compound makes it a prime candidate for inclusion in these materials, particularly in imine-linked COFs.
COFs are typically synthesized through reversible condensation reactions, with the reaction between aldehydes and amines to form imines being one of the most common methods. scispace.com While building a 2D or 3D framework requires linkers with at least two reactive groups (e.g., a dialdehyde), this compound, as a mono-aldehyde, can play a crucial role as a modulator or capping agent. It can be used to control the size of the framework crystals during synthesis or to terminate the growth of the network in one dimension.
More importantly, it can be used to functionalize the pores of a pre-designed framework. By incorporating it into a COF structure alongside a multivalent linker, the this compound units would project into the framework's channels. The bulky tert-butyl groups would modify the size, shape, and chemical environment of the pores, which could be used to tune the material's properties for specific applications like gas storage or selective separations. berkeley.edu Similarly, in MOFs, the carbonyl oxygen atoms of the amide and aldehyde groups could potentially coordinate to metal cluster nodes, incorporating the entire molecule as a functional linker within the porous structure. nih.gov
Contribution to Functional Materials (e.g., optoelectronic, sensory)
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of this compound in the development of functional materials, including those for optoelectronic or sensory purposes. While the benzamide and formyl functional groups are present in various advanced materials, and the tert-butyl group can impart useful solubility and steric properties, documented studies detailing the synthesis and characterization of functional materials derived directly from this compound are not publicly available at this time.
Consequently, there is no data to present on its specific contributions to this field, and no research findings or data tables can be provided. Further research would be necessary to explore the potential of this compound as a building block for functional materials.
Vii. Advanced Analytical Methodologies for the Study of N Tert Butyl 4 Formylbenzamide in Research Contexts
Chromatographic Separations (e.g., HPLC, GC) for Reaction Monitoring and Purity Assessment in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of N-(tert-butyl)-4-formylbenzamide. They are extensively used to monitor the progress of its synthesis and to determine the purity of the final product.
Reaction Monitoring: During the synthesis of this compound, for instance, from 4-formylbenzoic acid and tert-butylamine (B42293), HPLC can be used to track the consumption of reactants and the formation of the product in near real-time. researchgate.netnanobioletters.com Aliquots can be taken from the reaction mixture at various time points, diluted, and injected into the HPLC system. By monitoring the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of this compound, chemists can determine the reaction's endpoint, calculate conversion rates, and optimize parameters such as temperature, catalyst loading, or reaction time to maximize yield and minimize byproducts. chemrxiv.org
Purity Assessment: After synthesis and purification, both HPLC and GC are employed to assess the purity of this compound. These methods can separate the target compound from residual starting materials, solvents, and any side-products formed during the reaction. Due to its volatility and thermal stability, GC analysis is a viable option. und.edu Often, for GC analysis of aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to create a more stable and easily detectable derivative. und.edusigmaaldrich.com The high resolving power of modern capillary GC columns ensures the separation of even closely related impurities. scirp.orgresearchgate.net HPLC is equally powerful, especially for non-volatile impurities, and its versatility in column chemistry and mobile phase composition allows for the development of highly specific methods. bridgewater.edu The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Typical Chromatographic Parameters for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase (Column) | Reversed-phase C18 or C8, 3-5 µm particle size. nanobioletters.com | Fused silica (B1680970) capillary column with a non-polar (e.g., TG-5MS) or mid-polarity phase. researchgate.net |
| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a pH modifier like formic acid. nanobioletters.com | High purity inert gas such as Helium or Nitrogen. researchgate.net |
| Detector | UV-Vis Detector (monitoring at a wavelength where the aromatic system absorbs, e.g., ~254 nm or ~280 nm). nanobioletters.com | Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometer (MS) for identification. |
| Typical Application | Monitoring reaction progress by tracking reactant and product concentrations. bridgewater.edu Quantifying purity of the final product. | Assessing purity, detecting volatile impurities, and analyzing thermally stable derivatives. glsciences.com |
Advanced Spectroscopic Detection Techniques in Reaction Monitoring (e.g., in-situ NMR, UV-Vis kinetic studies)
Real-time, in-situ spectroscopic methods offer a deeper insight into reaction dynamics without the need for sample workup, providing a continuous stream of data as the reaction progresses.
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in-situ, is a powerful tool for mechanistic and kinetic studies of the formation of this compound. researchgate.net By placing a specialized NMR tube directly in the spectrometer and initiating the reaction within it, chemists can observe the molecular transformations as they happen. acs.orgresearchgate.net The disappearance of proton (¹H NMR) signals corresponding to the starting materials and the appearance of new signals for the this compound product can be quantified over time. nih.govacs.org For example, the distinct signals of the aldehyde proton (~9-10 ppm) and the tert-butyl group (~1.3-1.5 ppm) would be key markers to track. This technique provides unambiguous structural information on reactants, intermediates, and products, helping to elucidate the reaction mechanism. acs.org
UV-Vis Kinetic Studies: Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable method for monitoring reaction kinetics, especially when there is a change in conjugation or chromophores during the reaction. nih.gov The formation of this compound from non-or less-conjugated precursors would likely result in a change in the UV-Vis spectrum. libretexts.org By monitoring the change in absorbance at a specific wavelength corresponding to the product, the rate of reaction can be determined. nih.govresearchgate.net This method is particularly suited for determining reaction orders and rate constants under various conditions (e.g., different temperatures or concentrations), providing crucial data for understanding the reaction's kinetic profile. nih.govnih.gov The setup often involves a reaction vessel coupled to a spectrophotometer via fiber-optic probes, allowing for continuous measurement. sci-int.com
Table 2: Comparison of In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Obtained | Advantages |
| In-situ NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) in a magnetic field. researchgate.net | Unambiguous structural identification of all species in solution (reactants, intermediates, products, byproducts). acs.org Quantitative data on concentrations over time. | Provides detailed mechanistic insights and structural information. |
| UV-Vis Kinetics | Measures the absorption of UV or visible light by molecules with chromophores. libretexts.org | Reaction rates, rate constants, and reaction orders. nih.gov | High sensitivity, relatively simple setup, suitable for rapid screening of reaction conditions. |
Electrochemical Characterization for Redox Behavior and Sensor Development
The electrochemical properties of this compound, primarily dictated by the reducible aldehyde group, can be investigated using voltammetric techniques.
Electrochemical Characterization: Cyclic Voltammetry (CV) is the most common technique used for this purpose. wikipedia.orglibretexts.org It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. libretexts.org For this compound, a CV experiment would typically reveal a reduction peak corresponding to the conversion of the formyl (aldehyde) group to a radical anion or an alcohol, depending on the solvent and proton availability. The potential at which this peak occurs provides information about how easily the compound is reduced. The shape and characteristics of the voltammogram can also indicate the reversibility of the redox process and the stability of the generated species. libretexts.org
Sensor Development: Understanding the specific redox potential of this compound is the first step toward developing a selective electrochemical sensor. If the compound exhibits a well-defined redox peak at a unique potential, an electrode could be designed to operate at that potential for selective detection. Such sensors could be valuable for in-process control during manufacturing or for specific detection applications in complex mixtures. The development would involve optimizing the electrode material and the electrolyte conditions to achieve high sensitivity and selectivity for the target molecule. nih.gov
Table 3: Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Description | Significance for this compound |
| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed during the negative-going scan. libretexts.org | Indicates the potential required to reduce the aldehyde group. A key parameter for identification. |
| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed for the reverse reaction (if reversible). wikipedia.org | Helps determine the reversibility of the aldehyde reduction. |
| Peak Current (ipc) | The magnitude of the current at the peak potential. | Proportional to the concentration of the analyte, enabling quantitative analysis. libretexts.org |
| Reversibility | Determined by the separation between Epa and Epc and the ratio of peak currents. | Provides insight into the chemical stability of the species formed after the electron transfer event. |
Crystallization Techniques for Obtaining High-Quality Crystals for X-ray Diffraction
Obtaining a high-quality single crystal is a prerequisite for determining the definitive three-dimensional molecular structure of this compound using X-ray diffraction (XRD). rsc.orgsptlabtech.com The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data. sptlabtech.com
Several classical and modern techniques are employed to grow single crystals from small organic molecules:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals nucleate and grow. numberanalytics.com
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. numberanalytics.com
Liquid-Liquid (or Layering) Diffusion: In this method, a concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Cooling: For compounds that have a significantly higher solubility in a particular solvent at higher temperatures, a saturated solution can be prepared at an elevated temperature and then cooled slowly. As the temperature drops, solubility decreases, leading to crystallization. numberanalytics.com
The choice of solvent or solvent system is critical and often requires extensive screening. The goal is to achieve slow, controlled crystal growth, which minimizes defects and results in a well-ordered lattice suitable for single-crystal XRD analysis. sptlabtech.com This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the compound's structure and understanding its solid-state packing. nih.gov
Table 4: Overview of Crystallization Techniques
| Technique | Procedure | Best Suited For | Key Variable(s) |
| Slow Evaporation | A solution is left to stand as the solvent slowly evaporates, increasing concentration. numberanalytics.com | Thermally stable, non-volatile compounds. | Solvent choice, evaporation rate. |
| Vapor Diffusion | Vapor from an "anti-solvent" diffuses into a solution of the compound, decreasing its solubility. numberanalytics.com | Small quantities of material; sensitive compounds. | Solvent/anti-solvent pair, temperature. |
| Encapsulated Nanodroplet Crystallization (ENaCt) | Nanoliter droplets of analyte solution are encapsulated in an inert oil to control solvent loss. rsc.orgnih.gov | High-throughput screening with minimal sample. nih.gov | Solvent, oil type, concentration. |
| Cooling | A hot, saturated solution is slowly cooled to induce crystallization. numberanalytics.com | Compounds with high temperature-dependent solubility. | Cooling rate, solvent choice. |
Viii. Future Research Directions and Emerging Perspectives for N Tert Butyl 4 Formylbenzamide
Exploration of Unconventional Reactivity Pathways and Transformations
While the aldehyde and amide groups of N-(tert-butyl)-4-formylbenzamide have well-established reactivities, future research could focus on discovering and exploiting less conventional transformations. The spatial arrangement of these two functional groups may enable unique intramolecular reactions or novel reactivity patterns under specific catalytic conditions.
A significant area for exploration is the activation of otherwise inert C-H bonds within the molecule. For instance, recent advancements in catalysis have enabled the non-directed hydroxylation of sterically congested primary C-H bonds, such as those in a tert-butyl group. chemrxiv.org Applying this methodology to this compound could yield a novel hydroxymethyl derivative, effectively transforming the tert-butyl group from a simple sterically-demanding moiety into a functional handle. chemrxiv.org This reaction, typically employing a potent manganese-oxo species generated from an electron-poor manganese catalyst and hydrogen peroxide, could open up new derivatization possibilities. chemrxiv.org
Further research could investigate tandem or domino reactions that engage both the aldehyde and amide functionalities simultaneously or sequentially. For example, under cooperative catalysis, it may be possible to design one-pot reactions where the aldehyde directs an initial transformation, which is then followed by a cyclization or rearrangement involving the amide nitrogen, potentially leading to complex heterocyclic scaffolds.
Development of Novel and Highly Efficient Synthetic Pathways
The development of more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives is a crucial research direction. While classical methods exist, contemporary synthetic chemistry offers numerous opportunities for improvement.
The Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid, is a common method for preparing N-tert-butyl amides. Future work could focus on optimizing this reaction using milder and more environmentally benign catalysts. Modifying the classical Ritter reaction by using tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid has been shown to be effective for a broad scope of nitriles and could be adapted for the synthesis of the target molecule or its precursors.
Below is a comparative table of potential synthetic strategies that could be explored.
| Synthetic Strategy | Precursors | Potential Advantages | Key Research Focus |
| Modified Ritter Reaction | 4-cyanobenzaldehyde, tert-Butyl Acetate | High atom economy, uses readily available precursors. | Optimization of acid catalyst (e.g., solid acids) for improved yield and easier workup. |
| Catalytic Amidation | 4-formylbenzoic acid, tert-Butylamine (B42293) | Avoids stoichiometric activating agents, potentially greener. | Development of novel catalysts (e.g., based on boron or zirconium) for direct amidation under mild conditions. |
| Late-stage Formylation | N-(tert-butyl)benzamide | Allows for diversification from a common intermediate. | Exploring modern formylation reagents that are selective for the para-position and tolerant of the amide group. |
| Cooperative Catalysis | Benzamide (B126), Formaldehyde source | Potential for high selectivity and novel bond formations. | Designing cooperative nickel/aluminum catalytic systems for para-selective C-H functionalization. acs.org |
Further research into flow chemistry processes could also offer a pathway to a more scalable and safer synthesis, minimizing the handling of hazardous reagents and improving reaction control.
Integration into Advanced Functional Materials and Devices
The bifunctional nature of this compound makes it an excellent candidate as a molecular building block (linker or monomer) for advanced functional materials. Its rigid structure combined with reactive sites is particularly promising for the synthesis of porous crystalline materials.
Covalent Organic Frameworks (COFs): The aldehyde group can readily undergo condensation reactions with multivalent amines to form crystalline, porous COFs with imine linkages. researchgate.net The N-(tert-butyl)benzamide moiety would decorate the pores of the resulting framework, introducing specific functionalities. These groups could influence the framework's properties in several ways:
Porosity Tuning: The bulky tert-butyl groups can control the pore size and shape of the COF.
Selective Adsorption: The amide groups can act as hydrogen-bonding sites, enhancing the selective adsorption of specific guest molecules like CO2. chemistryviews.org
Host-Guest Chemistry: The tailored chemical environment within the pores could be used for molecular recognition or as a nanoreactor.
Research in this area would involve reacting this compound with various multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to generate novel COFs and subsequently studying their gas sorption, separation, or sensing capabilities. researchgate.netrsc.orgscispace.com
| Potential Material | Key Functional Group(s) | Emerging Application | Research Perspective |
| Covalent Organic Frameworks (COFs) | Aldehyde, Amide | Gas storage/separation, sensing, catalysis. chemistryviews.org | Use as a functional linker to introduce hydrogen-bonding sites and steric bulk into the COF pores. |
| Functional Polymers | Aldehyde (for polymerization) | High-performance plastics, membrane materials. | Polymerization via the aldehyde group to create linear or cross-linked polymers with pendant benzamide groups influencing thermal and mechanical properties. |
| Molecular Switches | Imine (formed from aldehyde) | Photochromic materials, molecular electronics. | Formation of a Schiff base (imine) that can be switched between states (e.g., E/Z isomerization) using light or other stimuli. |
Deeper Computational Insights into Complex Reaction Mechanisms and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain a deeper understanding of the behavior of this compound. Future computational studies could provide invaluable insights that guide experimental work.
One key area is the elucidation of reaction mechanisms. For example, computational modeling could be used to study the transition states and energy profiles of the novel synthetic pathways proposed in section 8.2. This can help in optimizing reaction conditions and predicting the feasibility of unconventional transformations. acs.org Studies could reveal, for instance, whether a reaction proceeds via a concerted or stepwise mechanism, or how solvent molecules explicitly participate in and influence the rate-determining step of a reaction. acs.org
Furthermore, computational modeling can predict the properties of materials derived from this molecule. DFT calculations could be used to:
Model the structures of COFs built with this compound linkers.
Simulate the binding energies of different guest molecules within the COF pores to predict adsorption selectivity.
Calculate the electronic properties (e.g., band gap, charge transport) of derived polymers or molecular switches.
These computational investigations can significantly accelerate the discovery and design of new materials and reactions by allowing for virtual screening and providing a fundamental understanding of the underlying chemical principles.
Expanding the Scope of its Application in Supramolecular Chemistry and Catalytic Systems
The distinct functional groups of this compound make it a versatile component for designing complex supramolecular assemblies and novel catalytic systems.
Supramolecular Chemistry: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), which can be programmed to direct the self-assembly of molecules into well-defined architectures like tapes, rosettes, or capsules. core.ac.uk The bulky tert-butyl group can serve as a steric control element, influencing the packing and dimensionality of these assemblies. The aldehyde offers a site for dynamic covalent chemistry, allowing the formation of reversible imine bonds that can lead to self-healing materials or stimuli-responsive systems. Future research could explore the co-crystallization of this compound with other molecules to form functional co-crystals with unique optical or electronic properties.
Catalytic Systems: The molecule can serve as a ligand for metal catalysts. The amide oxygen and potentially the aldehyde oxygen can coordinate to a metal center. The bulky tert-butyl group can create a specific steric environment around the metal, influencing the selectivity of a catalytic reaction (e.g., asymmetric synthesis). Moreover, benzamides themselves can be substrates in novel catalytic reactions, such as the cooperative nickel/aluminum-catalyzed para-selective alkylation. acs.org Investigating the behavior of this compound in such catalytic systems could lead to new methods for C-C bond formation, where the formyl group could either be a spectator or an active participant in the reaction.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(tert-butyl)-4-formylbenzamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acylation of tert-butylamine with 4-formylbenzoyl chloride under anhydrous conditions. Catalytic hydrogenation (e.g., Raney-Ni) or coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) are critical steps. Solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and inert atmospheres (N₂/Ar) significantly impact yield by minimizing aldehyde oxidation or hydrolysis .
Q. How is This compound characterized structurally, and what analytical techniques are most effective?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 234.15) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsional angles for conformational analysis .
Q. What are common side reactions during synthesis, and how are they minimized?
- Methodological Answer : Aldehyde oxidation to carboxylic acids and tert-butyl group cleavage are prevalent. Strategies include:
- Using antioxidants (e.g., BHT) in reaction mixtures.
- Low-temperature protocols (<0°C) for acylation steps.
- Anhydrous solvents (e.g., distilled DCM) and Schlenk-line techniques .
Advanced Research Questions
Q. How can the formyl group in This compound be utilized in designing biochemical probes?
- Methodological Answer : The aldehyde reacts with primary amines (e.g., lysine residues) to form Schiff bases, enabling conjugation to biomolecules. For example, N-(4-formylbenzamide)-DHPE (a lipid derivative) is used to study carbohydrate-lectin interactions via surface plasmon resonance (SPR) or fluorescence assays . Optimization involves pH control (6.5–7.5) and reducing agents (e.g., NaBH₃CN) to stabilize imine bonds .
Q. In drug design, how does the tert-butyl group influence pharmacokinetics compared to analogs like trifluoromethyl benzamides?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~2.8) and metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis. Comparative studies with trifluoromethyl analogs (logP ~3.2) show improved oral bioavailability but reduced aqueous solubility. Computational modeling (e.g., molecular docking) can predict binding affinity trade-offs in target enzymes .
Q. What strategies mitigate conflicting data in the compound’s reactivity under varying experimental conditions?
- Methodological Answer : Contradictions in aldehyde reactivity (e.g., nucleophilic vs. electrophilic behavior) are addressed by:
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., imine formation), while higher temperatures drive thermodynamic outcomes (e.g., aldol adducts).
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN² reactions, while non-polar solvents (e.g., toluene) favor radical pathways .
Q. How does This compound compare to halogenated benzamides in material science applications?
- Methodological Answer : The formyl group enables post-synthetic modifications (e.g., click chemistry) for polymer functionalization. Compared to chloro- or nitro-benzamides (e.g., 4-chloro-N-phenylbenzamide), the tert-butyl group improves thermal stability (TGA decomposition >250°C vs. ~200°C for nitro analogs) but reduces electronic conductivity in thin-film applications. FT-IR and DSC analyses are critical for comparing glass transition temperatures (Tg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
